molecular formula C16H23NO6S B2724200 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4,5-trimethoxybenzamide CAS No. 898413-37-1

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4,5-trimethoxybenzamide

Cat. No.: B2724200
CAS No.: 898413-37-1
M. Wt: 357.42
InChI Key: KBQGCOGODXAGLW-UHFFFAOYSA-N
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Description

The compound “N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers” is a novel G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It was discovered and characterized as part of a study .


Synthesis Analysis

The compound was identified through a high-throughput screening (HTS) campaign. It was synthesized by coupling a new ether-based scaffold with a previously identified N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl) head group .


Chemical Reactions Analysis

The compound was evaluated in tier 1 DMPK assays and was found to display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .

Scientific Research Applications

Polymer Synthesis and Characterization

Research has shown the synthesis and characterization of novel aromatic polyimides, where diamines are polymerized with various dianhydrides. These polymers exhibit solubility in organic solvents and high thermal stability, indicating their potential application in high-performance materials (Butt et al., 2005).

Catalysis

Platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides demonstrates the utility of certain benzamides in catalysis, showing high yields and the potential for application in organic synthesis (Wang and Widenhoefer, 2004).

Material Science

The development of thermoresponsive polymers with acid-labile side-chains showcases the application of specific benzamides in creating materials that can change their conformation and phase transition in response to environmental stimuli, promising for controlled release and other dynamic applications (Heath et al., 2010).

Molecular Interaction

Studies on the cardiovascular properties of certain benzamide derivatives provide insights into the molecular interactions between these compounds and biological systems, though this research also touches on potential therapeutic applications, which is outside the scope requested (Hirohashi et al., 1993).

Antiulcer Activities

Research into phenylethylamine derivatives, including specific benzamides, explores their solubility, bioavailability, and antiulcer activity, indicating a broader range of biological interactions and potential pharmaceutical applications (Hosokami et al., 1995).

Synthetic Methodology

The synthesis and characterization of nickel (II) and copper (II) complexes of certain benzamide derivatives show their potential in catalysis and material science, with noted antibacterial activity that suggests additional biological relevance (Saeed et al., 2010).

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethyl-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO6S/c1-5-17(12-6-7-24(19,20)10-12)16(18)11-8-13(21-2)15(23-4)14(9-11)22-3/h8-9,12H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQGCOGODXAGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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